molecular formula C23H27FN2 B5182736 1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B5182736
M. Wt: 350.5 g/mol
InChI Key: AEBQVJQJBLKZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (BFPT) is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. The compound is a potent dopamine transporter ligand and has been shown to have a high affinity for the dopamine transporter.

Mechanism of Action

1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine acts as a potent dopamine transporter ligand, binding to the dopamine transporter and inhibiting its function. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, and by inhibiting this process, 1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling has been shown to improve cognitive function and reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects
1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to have several biochemical and physiological effects, including increased dopamine signaling, improved cognitive function, and reduced symptoms of neurological disorders. The compound has also been shown to have low toxicity and minimal side effects, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has several advantages for lab experiments, including its high affinity for the dopamine transporter, low toxicity, and minimal side effects. However, the compound is difficult to synthesize and requires several steps, making it challenging to produce in large quantities. Additionally, the high potency of 1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine can make it challenging to accurately measure its effects in lab experiments.

Future Directions

There are several future directions for the research and development of 1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, including the optimization of synthesis methods to increase yield and reduce the number of steps required. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine and its potential use in the treatment of various neurological disorders. Finally, the development of more potent and selective dopamine transporter ligands could lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves several steps, including the reduction of 4-fluoroacetophenone to 4-fluorophenethyl alcohol, followed by the reaction of the alcohol with 1-benzylpiperidine to obtain the 1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine precursor. The precursor is then subjected to a cyclization reaction in the presence of a palladium catalyst to obtain 1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. The purity of the final product is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, 1-(1-benzyl-4-piperidinyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and improved cognitive function.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2/c24-22-8-6-20(7-9-22)21-10-16-26(17-11-21)23-12-14-25(15-13-23)18-19-4-2-1-3-5-19/h1-10,23H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBQVJQJBLKZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(=CC2)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzylpiperidin-4-yl)-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine

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